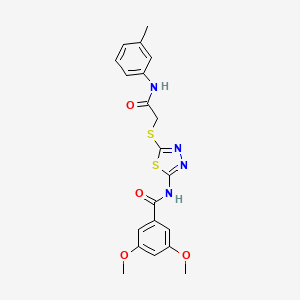

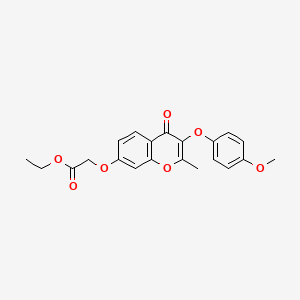

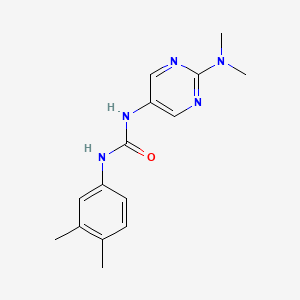

![molecular formula C19H17N3O2S B2515889 N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 845298-61-5](/img/structure/B2515889.png)

N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide" is not directly mentioned in the provided papers. However, the papers discuss various N-substituted derivatives of 1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are structurally related to the compound . These derivatives have been synthesized and characterized for their potential as therapeutic agents, with a focus on their antimicrobial, hemolytic, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step process starting with the conversion of an appropriate starting acid to an ester, followed by the formation of a hydrazide, and then cyclization to form a 1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this thiol with N-substituted-2-bromoacetamides to yield the target compounds . These methods employ reagents such as CS2, alcoholic KOH, DMF, NaH, and various amines to introduce the N-substituted groups.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectral techniques such as 1H-NMR, IR, and EI-MS . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core 1,3,4-oxadiazole structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution reactions where the thiol group of the 1,3,4-oxadiazole reacts with electrophilic N-substituted-2-bromoacetamides. The reactions are facilitated by the use of polar aprotic solvents and bases such as DMF and NaH .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characteristics and the results of biological screening. The synthesized compounds exhibit varying degrees of antibacterial activity against different strains of bacteria, with some showing activity comparable to standard antibiotics like ciprofloxacin . Enzyme inhibition assays reveal that some derivatives are effective inhibitors of enzymes such as α-glucosidase, butyrylcholinesterase, and lipoxygenase . Hemolytic activity assays indicate that these compounds are generally not toxic to red blood cells, with some showing very slight hemolytic activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives with similar structural frameworks, aiming to evaluate their pharmacological potential. For instance, compounds with acetamide derivatives have been synthesized to investigate their antibacterial and anti-enzymatic potential, employing spectral analytical techniques for structural elucidation (Nafeesa et al., 2017). Similarly, derivatives bearing different heterocyclic rings have been created to assess antitumor activity, highlighting the importance of structural diversity in enhancing biological activity (Yurttaş et al., 2015).

Antimicrobial and Antitumor Activities

Several studies have synthesized compounds with similar core structures to evaluate their antimicrobial and antitumor potentials. For example, oxadiazole and acetamide derivatives have demonstrated significant antibacterial activity, offering insights into the design of new antimicrobial agents (Ramalingam et al., 2019). Moreover, benzothiazole derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Yurttaş et al., 2015).

Enzyme Inhibition

Compounds resembling the structure of N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide have also been explored for their enzyme inhibition capabilities. Research has indicated that certain derivatives can inhibit enzymes such as lipoxygenase, which is relevant for understanding mechanisms of inflammation and cancer (Nafeesa et al., 2017). This aspect is crucial for developing targeted therapies for diseases where enzyme regulation plays a key role.

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-13(23)15-8-5-9-16(10-15)21-18(24)12-25-19-20-11-17(22-19)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXNYCSMWKFSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

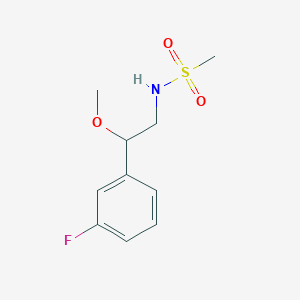

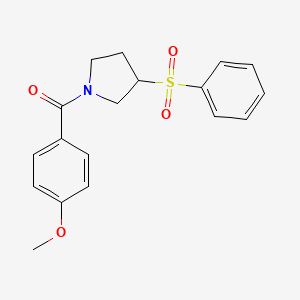

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

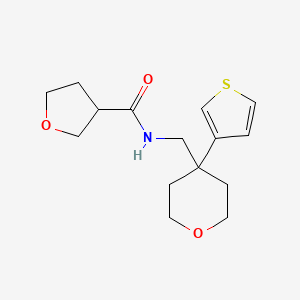

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)